molecular formula C7H14N2O3 B8697768 Ethyl 2-(dimethylcarbamoylamino)acetate CAS No. 73992-73-1

Ethyl 2-(dimethylcarbamoylamino)acetate

Cat. No.: B8697768
CAS No.: 73992-73-1
M. Wt: 174.20 g/mol
InChI Key: TYTQQBDWDCBRPC-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylcarbamoylamino)acetate is an ethyl ester derivative of acetic acid, substituted at the α-carbon with a dimethylcarbamoylamino group (-NH-C(=O)-N(CH₃)₂). This structural motif combines a polar urea linkage with an ester functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The urea group enhances hydrogen-bonding capabilities, influencing solubility, stability, and biological interactions.

Properties

CAS No.

73992-73-1

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

ethyl 2-(dimethylcarbamoylamino)acetate

InChI

InChI=1S/C7H14N2O3/c1-4-12-6(10)5-8-7(11)9(2)3/h4-5H2,1-3H3,(H,8,11)

InChI Key

TYTQQBDWDCBRPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Key structural analogs and their distinguishing features include:

Compound Name Substituent Group Molecular Formula Key Properties Synthesis Method Reference
Ethyl 2-(dimethylcarbamoylamino)acetate -NH-C(=O)-N(CH₃)₂ (urea) C₇H₁₃N₂O₄* Polar, hydrogen-bond donor, moderate stability Urea coupling or aminolysis
Ethyl 2-[(2-ethoxy-2-oxoethyl)carbamoylamino]acetate -NH-C(=O)-CH₂COOEt (branched urea) C₉H₁₆N₂O₅ Higher molecular weight, increased polarity Multicomponent reactions
2-(Dimethylamino)ethyl acetate -O-CH₂CH₂N(CH₃)₂ (tertiary amine) C₆H₁₃NO₂ Basic, cationic at physiological pH Direct esterification
Ethyl 2-(diethylamino)-2-phenylacetate -C₆H₅ and -N(CH₂CH₃)₂ (aromatic amine) C₁₄H₂₁NO₂ Bulky, lipophilic, potential CNS activity Alkylation of phenyl precursors
Ethyl 2-(imidazolyl)acetate derivatives Imidazole heterocycle Varies Bioactive, enzyme inhibition (e.g., COX-2) Multicomponent synthesis

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